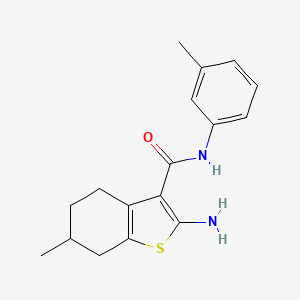

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The initial step involves the cyclization of appropriate precursors to form the benzothiophene core. This can be achieved through the reaction of a thiophene derivative with a benzene derivative under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Addition of the Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl halides or other methylating agents.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or acyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies indicate that derivatives of benzothiophene compounds exhibit anticancer properties. The specific compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Research has suggested that compounds similar to 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could offer neuroprotective benefits. This is particularly relevant in conditions such as Alzheimer's disease where neuroinflammation plays a critical role .

Agrochemical Potential

Due to its structural features, this compound may also find applications in agrochemicals.

- Pesticidal Properties : The benzothiophene scaffold is known for its bioactivity against various pests and diseases affecting crops. Compounds like this one can be synthesized to enhance efficacy and reduce environmental impact .

Material Science

The compound's unique molecular structure allows for potential applications in material science.

- Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. This could lead to the development of advanced materials for industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth at specific concentrations |

| Neuroprotective Study | Investigated effects on neuroinflammation | Showed reduction in inflammatory markers in vitro |

| Pesticide Efficacy Trial | Tested against common agricultural pests | Resulted in higher mortality rates compared to standard pesticides |

作用机制

The mechanism of action of 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Similar Compounds

- 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may confer distinct properties compared to other similar compounds.

生物活性

2-Amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C17H20N2OS and a molecular weight of approximately 300.42 g/mol. Its structure features a benzothiophene core, which is known for various biological activities.

Biological Activities

Research indicates that derivatives of benzothiophene, including this compound, exhibit several pharmacological effects:

- Cytostatic Activity : Studies have shown that azomethine derivatives of this compound possess cytostatic properties. These derivatives were synthesized and evaluated for their ability to inhibit cell growth in various cancer cell lines .

- Antitubercular and Anti-inflammatory Effects : The compound has been predicted to exhibit antitubercular and anti-inflammatory activities based on computational models and experimental data .

- Analgesic Properties : Related compounds have demonstrated analgesic effects in animal models. For instance, derivatives of tetrahydrobenzothiophene have been shown to exceed the analgesic effects of standard drugs like metamizole in preclinical studies .

- Antimicrobial Activity : Some derivatives have been evaluated for antibacterial properties against various strains of bacteria, showing promising results that warrant further exploration .

Synthesis Methods

The synthesis of this compound involves:

- Multicomponent Reactions : The synthesis typically employs multicomponent reactions involving starting materials like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and substituted aromatic aldehydes.

- High Performance Liquid Chromatography (HPLC) : HPLC techniques are used for the purification and analysis of the synthesized compounds to ensure high purity levels (often >95%) before biological testing .

Case Studies

Several studies have focused on the biological activity of related compounds:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiophene core significantly influence biological activity. Substituents on the aromatic ring can enhance or diminish the effectiveness against specific targets such as cancer cells or bacteria. Computational tools like PASS Online have been utilized to predict potential biological activities based on structural modifications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves cyclocondensation of substituted cyclohexanones with malononitrile or sulfur-containing precursors under basic conditions (e.g., diethylamine in ethanol). Acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen are employed to introduce carboxamide or ester functionalities. Purification is achieved via reverse-phase HPLC (e.g., methanol-water gradients) or recrystallization from methanol .

Q. How are intermediates and final products characterized during synthesis?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. For example, methyl groups in the tetrahydrobenzothiophene ring show singlets at δ ~2.4 ppm in ¹H NMR .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxamides) .

- LC-MS/HRMS for molecular weight validation and purity assessment .

Q. What solvent systems and reaction conditions optimize yield for acylation steps?

Dry CH₂Cl₂ under nitrogen with reflux (40–50°C) is standard for acylation. Anhydride-to-substrate molar ratios of 1.2:1 ensure complete conversion, while excess reagent avoids side reactions. Post-reaction workup involves solvent evaporation and purification via HPLC .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be modeled?

Disordered atoms (e.g., in cyclohexene rings) are refined using the SHELXL97 program with the EADP command . Occupancies for disordered sites (e.g., C6/C6′ and C7/C7′) are refined individually, and hydrogen atoms are placed in riding models. For example, in a related compound, two conformers with occupancies of 0.81 and 0.19 were resolved .

Q. What strategies establish structure-activity relationships (SAR) for antibacterial activity?

- Substituent variation : Systematic modification of the 3-carboxamide group (e.g., tert-butyl, chlorophenyl) and analysis of minimum inhibitory concentrations (MICs) against bacterial strains .

- Computational modeling : Use of PASS (Prediction of Activity Spectra for Substances) to predict biological targets and guide synthetic prioritization .

Q. How does graph-set analysis explain hydrogen-bonding networks in crystal structures?

Graph-set notation (e.g., R₂²(12) motifs) describes intermolecular interactions. For example, N–H⋯N hydrogen bonds in the title compound form centrosymmetric dimers and 20-membered macrocyclic rings, stabilizing the crystal lattice. This approach, developed by Etter and extended by Bernstein, links hydrogen-bond patterns to supramolecular assembly .

Q. What experimental and computational methods resolve contradictions in bioactivity data?

- Dose-response assays : Replicate testing under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Hybrid modeling : Integration of wet-lab agonistic profiles (e.g., receptor activation data) with machine learning (ML) to identify chemical features driving activity .

Q. Methodological Tables

Table 1. Key Crystallographic Data for Related Compounds

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P 1 | |

| R-factor | 0.056 | |

| Disorder refinement | Part 1: 0.81, Part 2: 0.19 |

Table 2. Bioactivity Data for Derivatives

| Derivative | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| Compound 23 | 12.5 | S. aureus | |

| Compound 26 | 25.0 | E. coli |

属性

IUPAC Name |

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-4-3-5-12(8-10)19-17(20)15-13-7-6-11(2)9-14(13)21-16(15)18/h3-5,8,11H,6-7,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPXYBBEPZISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。